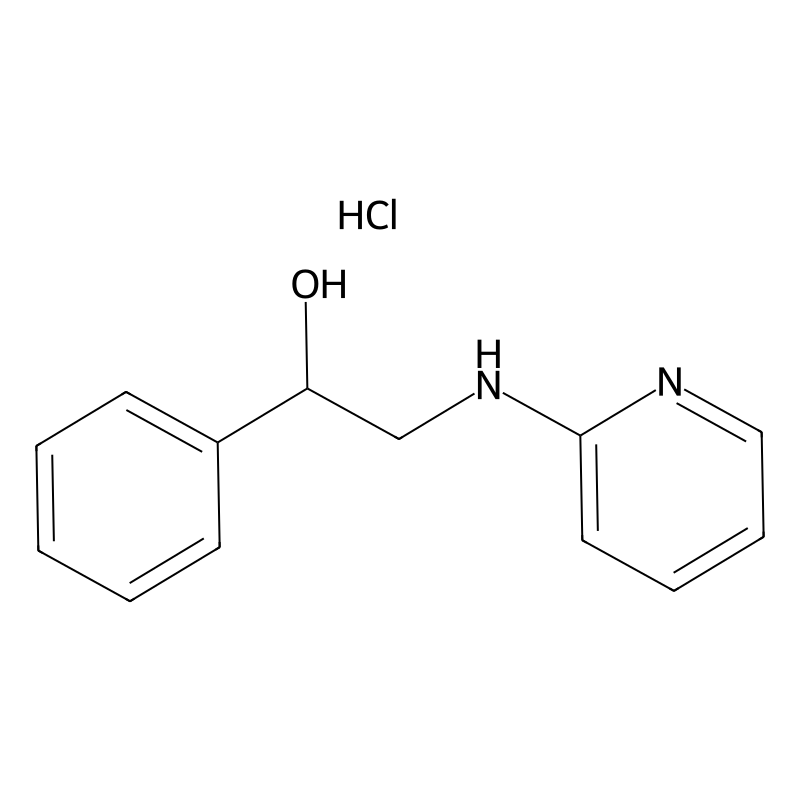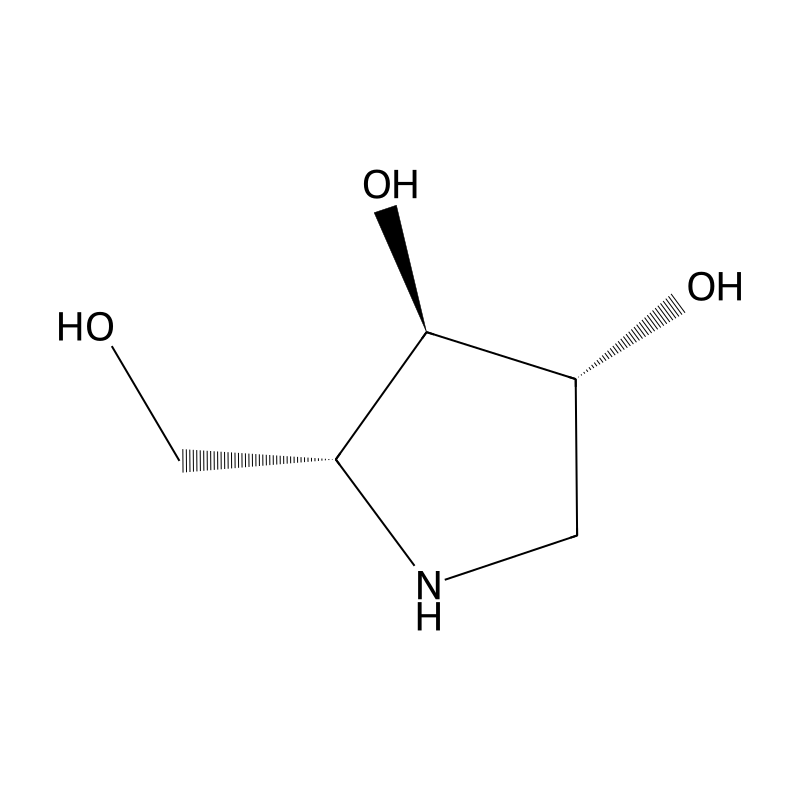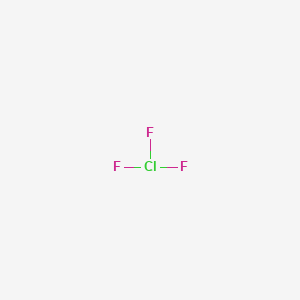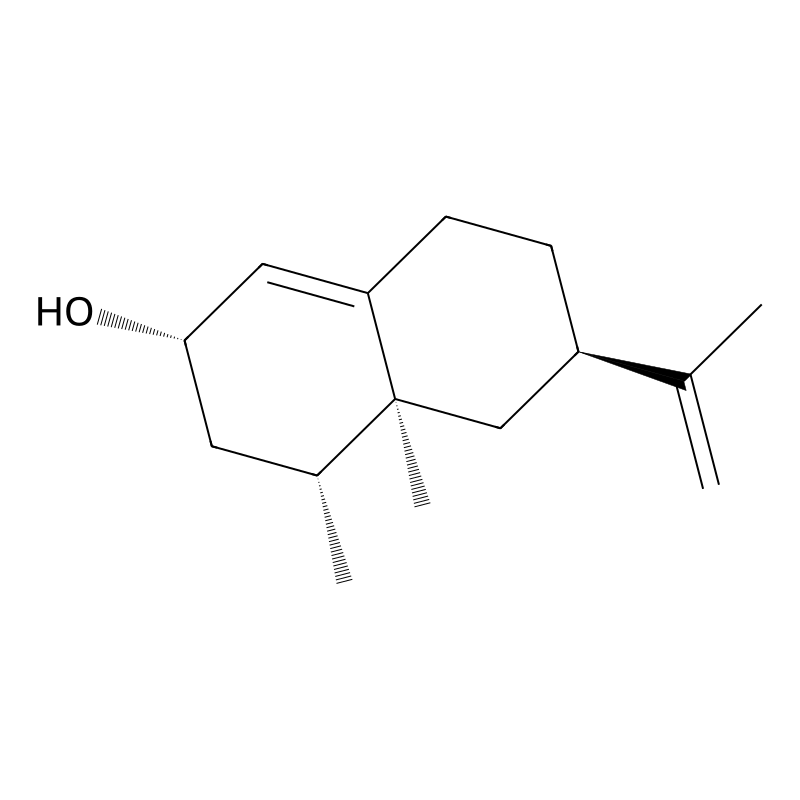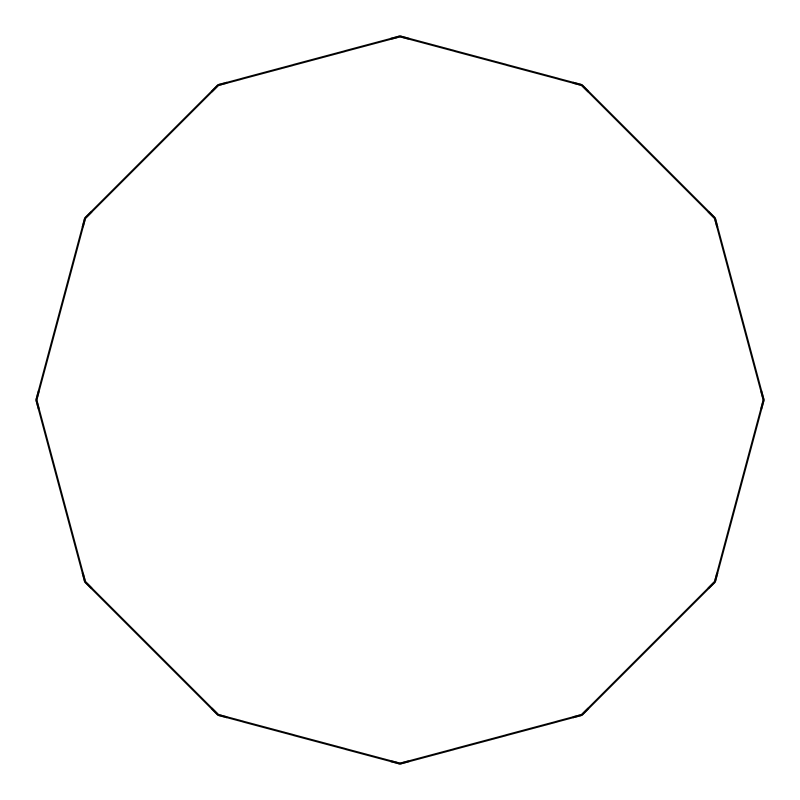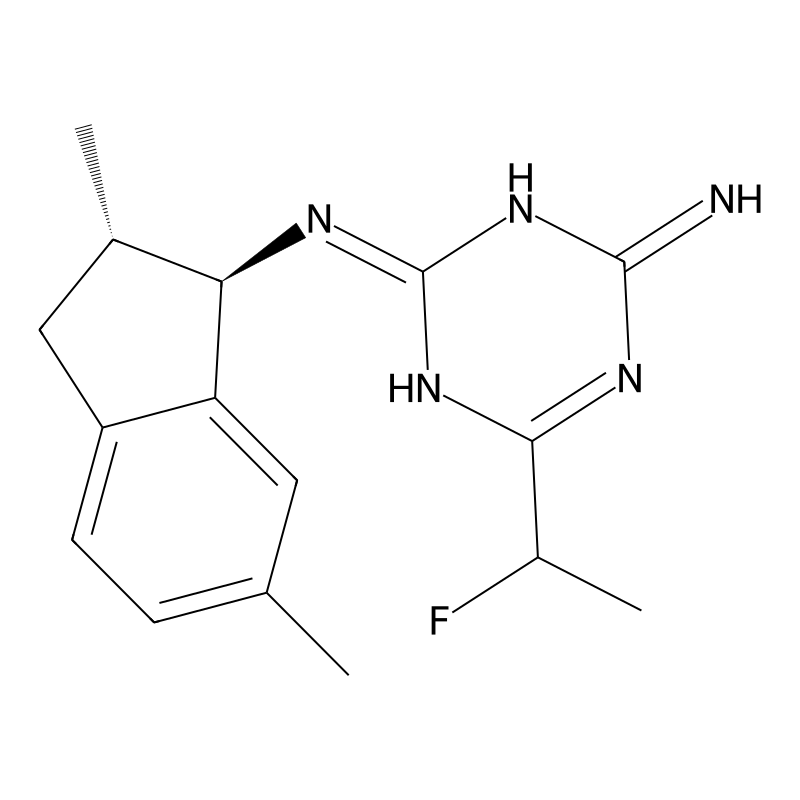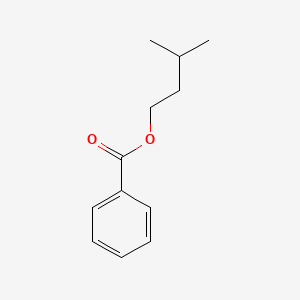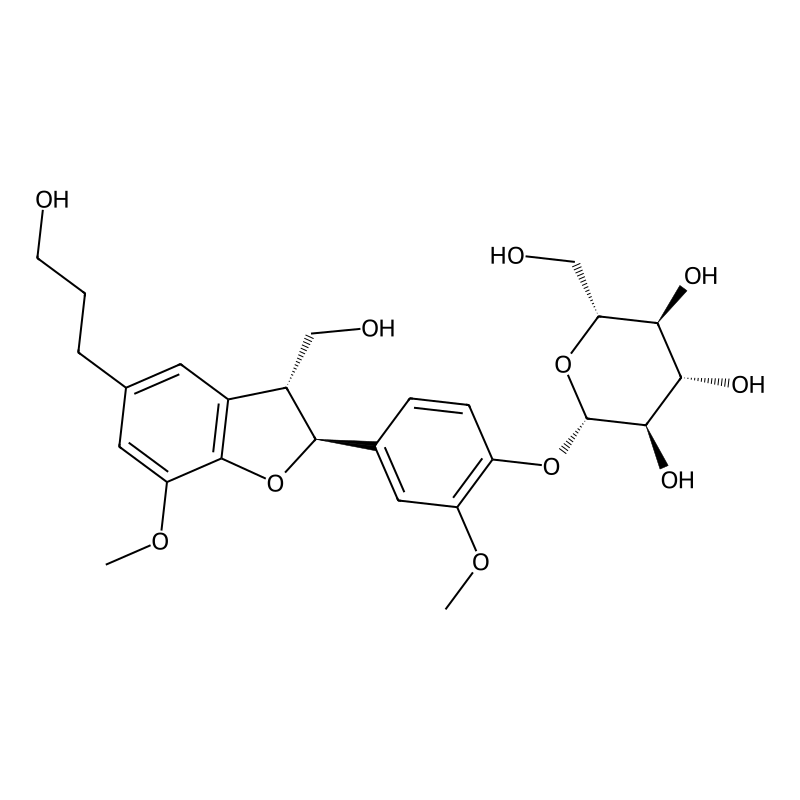gamma-Linolenic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
GLA and its Anti-inflammatory Properties
One of the most studied aspects of GLA is its potential role in inflammation. GLA is converted by the body into substances that exhibit anti-inflammatory effects. Research suggests it might achieve this by blocking inflammatory pathways and reducing the production of inflammatory molecules like leukotrienes []. Studies have explored its use in managing conditions like rheumatoid arthritis, with some evidence suggesting its effectiveness in reducing symptoms of nerve pain in diabetic neuropathy [, ]. However, more robust clinical trials are needed to confirm these findings.
GLA and Skin Health
GLA's anti-inflammatory properties have also led researchers to investigate its potential benefits for skin health. Studies suggest GLA supplementation might improve symptoms of eczema, a chronic inflammatory skin condition []. However, the quality of evidence for this use is currently limited, and further research is necessary.
Other Areas of Research
GLA is being explored in various other scientific research areas. Some studies have investigated its potential role in managing high blood pressure, asthma, and certain cancers, but the evidence for these applications is currently inconclusive and requires further investigation [, , ].
Gamma-linolenic acid is an omega-6 fatty acid with the chemical formula C₁₈H₃₀O₂, classified as an 18-carbon polyunsaturated fatty acid. It contains three double bonds, specifically located at the sixth, ninth, and twelfth carbon atoms when counted from the methyl end of the fatty acid chain. Gamma-linolenic acid is primarily derived from various plant oils, notably evening primrose oil, borage oil, and blackcurrant seed oil. It plays a crucial role in human physiology by serving as a precursor to dihomo-gamma-linolenic acid and subsequently to arachidonic acid, both of which are involved in the production of eicosanoids, signaling molecules that mediate various physiological processes .
The mechanism of action of GLA is primarily linked to its role as a precursor for anti-inflammatory eicosanoids like PGE1. PGE1 can counter the effects of pro-inflammatory mediators, reducing inflammation and associated symptoms []. Additionally, GLA may modulate immune function and cell signaling pathways, contributing to its potential health benefits. However, the exact mechanisms require further research.
- Desaturation: The conversion of gamma-linolenic acid to dihomo-gamma-linolenic acid is catalyzed by the enzyme Δ6-desaturase. This enzyme introduces a double bond at the sixth carbon position from the carboxyl end .
- Eicosanoid Formation: Gamma-linolenic acid is metabolized into eicosanoids, including prostaglandins and leukotrienes. Dihomo-gamma-linolenic acid, derived from gamma-linolenic acid, can be converted into prostaglandin E1 (PGE1), which has anti-inflammatory properties .
- Oxidation: Like other polyunsaturated fatty acids, gamma-linolenic acid can undergo oxidation reactions that lead to the formation of hydroperoxides and other oxidized metabolites, which may have biological implications .
Gamma-linolenic acid exhibits various biological activities:
- Anti-inflammatory Effects: It is known for its ability to inhibit pro-inflammatory leukotrienes derived from arachidonic acid, thereby exerting anti-inflammatory effects .
- Metabolic Role: Gamma-linolenic acid is involved in lipid metabolism and can influence cell membrane fluidity and function due to its structural properties .
- Potential Therapeutic Uses: Clinical studies suggest that gamma-linolenic acid supplementation may be beneficial in conditions such as eczema, rheumatoid arthritis, and diabetic neuropathy due to its anti-inflammatory properties .
Gamma-linolenic acid can be synthesized through:
- Dietary Sources: The primary source of gamma-linolenic acid is dietary intake from oils such as evening primrose oil, borage oil, and blackcurrant seed oil. These oils contain varying concentrations of gamma-linolenic acid .
- Biochemical Synthesis: The human body synthesizes gamma-linolenic acid from linoleic acid via the action of Δ6-desaturase. This process can be influenced by factors such as age and dietary composition .
- Chemical Synthesis: Laboratory synthesis methods involve multi-step organic reactions to construct the fatty acid chain with specific double bond configurations, although this is less common for nutritional applications .
Gamma-linolenic acid has several applications:
- Nutritional Supplements: It is commonly marketed as a dietary supplement for its purported health benefits related to inflammation and skin health .
- Cosmetic Industry: Due to its moisturizing properties, gamma-linolenic acid is used in skincare products aimed at treating dry skin conditions like eczema .
- Pharmaceuticals: Research into gamma-linolenic acid's potential therapeutic effects on inflammatory diseases continues, with some studies suggesting it may enhance immune function and reduce symptoms of chronic conditions .
Research indicates that gamma-linolenic acid interacts with various biological systems:
- Eicosanoid Pathways: It modulates the balance between pro-inflammatory and anti-inflammatory eicosanoids by influencing the conversion rates of dihomo-gamma-linolenic acid to arachidonic acid .
- Genetic Factors: Individual genetic variations in fatty acid desaturase enzymes can affect how effectively gamma-linolenic acid is metabolized into its active forms, impacting its efficacy in therapeutic contexts .
Gamma-linolenic acid shares similarities with other fatty acids but possesses unique characteristics that distinguish it:
| Compound | Type | Carbon Chain | Double Bonds | Unique Features |
|---|---|---|---|---|
| Alpha-linolenic acid | Omega-3 fatty acid | C₁₈H₃₄O₂ | 3 | Precursor for eicosapentaenoic acid; primarily anti-inflammatory. |
| Arachidonic acid | Omega-6 fatty acid | C₂₀H₃₂O₂ | 4 | Precursor for pro-inflammatory eicosanoids; promotes inflammation. |
| Dihomo-gamma-linolenic acid | Omega-6 fatty acid | C₂₀H₃₂O₂ | 3 | Directly derived from gamma-linolenic acid; involved in anti-inflammatory pathways. |
| Linoleic Acid | Omega-6 fatty acid | C₁₈H₃₄O₂ | 2 | Precursor for gamma-linolenic acid; essential fatty acid not synthesized by humans. |
Gamma-linolenic acid stands out due to its specific role in producing anti-inflammatory mediators while being derived from linoleic acid through enzymatic conversion processes. Its unique biochemical pathway contributes significantly to its therapeutic potential compared to other similar compounds.
Purity
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 42 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 41 of 42 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication
Pharmacology
Gamolenic Acid is a polyunsaturated long-chain fatty acid with an 18-carbon backbone and exactly three double bonds, originating from the 6th, 9th and 12th positions from the methyl end, with all double bonds in the cis- configuration.
ATC Code
D11 - Other dermatological preparations
D11A - Other dermatological preparations
D11AX - Other dermatologicals
D11AX02 - Gamolenic acid
Mechanism of Action
Pictograms

Irritant
Other CAS
Absorption Distribution and Excretion
The metabolites of gamolenic acid is expected to undergo renal excretion.
No pharmacokinetic data available.
Metabolism Metabolites
Wikipedia
Biological Half Life
Use Classification
Dates
2: Antal O, Péter M, Hackler L Jr, Mán I, Szebeni G, Ayaydin F, Hideghéty K, Vigh L, Kitajka K, Balogh G, Puskás LG. Lipidomic analysis reveals a radiosensitizing role of gamma-linolenic acid in glioma cells. Biochim Biophys Acta. 2015 Sep;1851(9):1271-82. doi: 10.1016/j.bbalip.2015.06.003. Epub 2015 Jun 16. PubMed PMID: 26092623.
3: Jubie S, Dhanabal P, Afzal Azam M, Muruganantham N, Kalirajan R, Elango K. Synthesis and characterization of some novel fatty acid analogues: a preliminary investigation on their activity against human lung carcinoma cell line. Lipids Health Dis. 2013 Mar 28;12:45. doi: 10.1186/1476-511X-12-45. PubMed PMID: 23537396; PubMed Central PMCID: PMC3621780.
4: Klempova T, Basil E, Kubatova A, Certik M. Biosynthesis of gamma-linolenic acid and beta-carotene by Zygomycetes fungi. Biotechnol J. 2013 Jul;8(7):794-800. doi: 10.1002/biot.201200099. Epub 2013 Jun 7. PubMed PMID: 23625863.
5: Arm JP, Boyce JA, Wang L, Chhay H, Zahid M, Patil V, Govindarajulu U, Ivester P, Weaver KL, Sergeant S, Israel E, Chilton FH. Impact of botanical oils on polyunsaturated fatty acid metabolism and leukotriene generation in mild asthmatics. Lipids Health Dis. 2013 Oct 2;12:141. doi: 10.1186/1476-511X-12-141. PubMed PMID: 24088297; PubMed Central PMCID: PMC3851449.
6: Cheung KL. Management of cyclical mastalgia in oriental women: pioneer experience of using gamolenic acid (Efamast) in Asia. Aust N Z J Surg. 1999 Jul;69(7):492-4. PubMed PMID: 10442919.
7: Fejerčáková A, Vašková J, Bača M, Vaško L, Marcinčák S, Hertelyová Z, Petrášová D, Guothová L. Effect of dietary microbially produced gamma-linolenic acid and plant extracts on enzymatic and non-enzymatic antioxidants in various broiler chicken organs. J Anim Physiol Anim Nutr (Berl). 2014 Oct;98(5):860-6. doi: 10.1111/jpn.12146. Epub 2013 Nov 20. PubMed PMID: 24251917.
8: Park SO, Hwangbo J, Yuh IS, Park BS. Gamma-linolenic acid egg production enriched with hemp seed oil and evening primrose oil in diet of laying hens. J Environ Biol. 2014 Jul;35(4):635-40. PubMed PMID: 25004746.
9: Li C, Bo L, Liu W, Lu X, Jin F. Enteral Immunomodulatory Diet (Omega-3 Fatty Acid, γ-Linolenic Acid and Antioxidant Supplementation) for Acute Lung Injury and Acute Respiratory Distress Syndrome: An Updated Systematic Review and Meta-Analysis. Nutrients. 2015 Jul 9;7(7):5572-85. doi: 10.3390/nu7075239. Review. PubMed PMID: 26184293; PubMed Central PMCID: PMC4517016.
10: Sergeant S, Rahbar E, Chilton FH. Gamma-linolenic acid, Dihommo-gamma linolenic, Eicosanoids and Inflammatory Processes. Eur J Pharmacol. 2016 Aug 15;785:77-86. doi: 10.1016/j.ejphar.2016.04.020. Epub 2016 Apr 12. Review. PubMed PMID: 27083549; PubMed Central PMCID: PMC4975646.
11: Miyake JA, Benadiba M, Ribeiro G, DE Oliveira Silva D, Colquhoun A. Novel ruthenium - gamma-linolenic acid complex inhibits C6 rat glioma cell proliferation in vitro and in the orthotopic C6 model in vivo after osmotic pump infusion. Anticancer Res. 2014 Apr;34(4):1901-11. PubMed PMID: 24692725.
12: Das UN. n-3 fatty acids, γ-linolenic acid, and antioxidants in sepsis. Crit Care. 2013 Apr 19;17(2):312. doi: 10.1186/cc12574. Review. PubMed PMID: 23597172; PubMed Central PMCID: PMC3672630.
13: Shin KO, Kim K, Jeon S, Seo CH, Lee YM, Cho Y. Mass Spectrometric Confirmation of γ-Linolenic Acid Ester-Linked Ceramide 1 in the Epidermis of Borage Oil Fed Guinea Pigs. Lipids. 2015 Oct;50(10):1051-6. doi: 10.1007/s11745-015-4056-2. Epub 2015 Aug 2. PubMed PMID: 26233818.
14: Safarinejad MR, Shafiei N, Safarinejad S. Effects of EPA, γ-linolenic acid or coenzyme Q10 on serum prostate-specific antigen levels: a randomised, double-blind trial. Br J Nutr. 2013 Jul 14;110(1):164-71. doi: 10.1017/S0007114512004783. Epub 2012 Nov 30. PubMed PMID: 23199523.
15: Saad N, Abdeshahian P, Kalil MS, Yusoff WM, Hamid AA. Optimization of aeration and agitation rate for lipid and gamma linolenic acid production by Cunninghamella bainieri 2A1 in submerged fermentation using response surface methodology. ScientificWorldJournal. 2014;2014:280146. doi: 10.1155/2014/280146. Epub 2014 Dec 31. PubMed PMID: 25610901; PubMed Central PMCID: PMC4295020.
16: Chenoy R, Hussain S, Tayob Y, O'Brien PM, Moss MY, Morse PF. Effect of oral gamolenic acid from evening primrose oil on menopausal flushing. BMJ. 1994 Feb 19;308(6927):501-3. PubMed PMID: 8136666; PubMed Central PMCID: PMC2542782.
17: Ribeiro P, Carvalho FD, Abreu Ade A, Sant'anna Mde T, Lima RJ, Carvalho Pde O. Effect of fish oil supplementation in pregnancy on the fatty acid composition of erythrocyte phospholipids and breast milk lipids. Int J Food Sci Nutr. 2012 Feb;63(1):36-40. doi: 10.3109/09637486.2011.593714. Epub 2011 Jun 28. Erratum in: Int J Food Sci Nutr. 2012 Nov;63(7):893. PubMed PMID: 21707451.
18: Chen Q, Nimal J, Li W, Liu X, Cao W. Delta-6 desaturase from borage converts linoleic acid to gamma-linolenic acid in HEK293 cells. Biochem Biophys Res Commun. 2011 Jul 8;410(3):484-8. doi: 10.1016/j.bbrc.2011.06.003. Epub 2011 Jun 7. PubMed PMID: 21679695.
19: Tasset-Cuevas I, Fernández-Bedmar Z, Lozano-Baena MD, Campos-Sánchez J, de Haro-Bailón A, Muñoz-Serrano A, Alonso-Moraga A. Protective effect of borage seed oil and gamma linolenic acid on DNA: in vivo and in vitro studies. PLoS One. 2013;8(2):e56986. doi: 10.1371/journal.pone.0056986. Epub 2013 Feb 27. PubMed PMID: 23460824; PubMed Central PMCID: PMC3584109.
20: Tso P, Caldwell J, Lee D, Boivin GP, DeMichele SJ. Comparison of growth, serum biochemistries and n-6 fatty acid metabolism in rats fed diets supplemented with high-gamma-linolenic acid safflower oil or borage oil for 90 days. Food Chem Toxicol. 2012 Jun;50(6):1911-9. doi: 10.1016/j.fct.2012.01.001. Epub 2012 Jan 12. PubMed PMID: 22265940; PubMed Central PMCID: PMC4520314.
